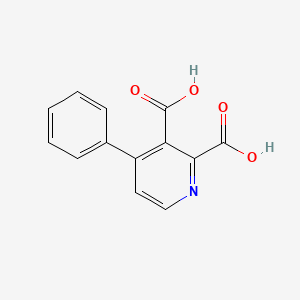

4-Phenylpyridine-2,3-dicarboxylic acid

描述

Overview of Pyridine (B92270) Dicarboxylic Acid Frameworks in Organic and Inorganic Chemistry

Pyridine dicarboxylic acids are a class of organic compounds that feature a pyridine ring substituted with two carboxylic acid groups. These frameworks are of immense importance in coordination chemistry, primarily due to their versatile binding modes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, acting as polydentate ligands to form stable metal-organic frameworks (MOFs) and coordination polymers. ijcm.irresearchgate.netrsc.org

The specific arrangement of the carboxylic acid groups on the pyridine ring dictates the resulting geometry and properties of the metal complexes. For instance, pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a well-studied isomer that can act as a versatile ligand in the formation of coordination polymers with diverse structural motifs. ijcm.ir The adjacent positioning of the carboxyl groups allows for chelation, forming a stable five-membered ring with a metal center, a property that influences the dimensionality and topology of the resulting framework.

Table 1: Isomers of Pyridine Dicarboxylic Acid

| Common Name | Systematic Name | Position of Carboxylic Groups |

| Quinolinic acid | Pyridine-2,3-dicarboxylic acid | 2,3 |

| Lutidinic acid | Pyridine-2,4-dicarboxylic acid | 2,4 |

| Isocinchomeronic acid | Pyridine-2,5-dicarboxylic acid | 2,5 |

| Dipicolinic acid | Pyridine-2,6-dicarboxylic acid | 2,6 |

| Cinchomeronic acid | Pyridine-3,4-dicarboxylic acid | 3,4 |

| Dinicotinic acid | Pyridine-3,5-dicarboxylic acid | 3,5 |

Significance of Phenyl-Substituted Pyridine Scaffolds in Molecular Design

The introduction of a phenyl group onto a pyridine scaffold significantly modifies its electronic and steric properties, making phenyl-substituted pyridines valuable components in molecular design. The phenyl ring can engage in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures and the stabilization of crystal lattices. These interactions play a vital role in the design of materials with specific optical and electronic properties.

Furthermore, the phenyl substituent can influence the reactivity and coordination behavior of the pyridine ring. The electronic effects of the phenyl group, whether electron-donating or electron-withdrawing, can modulate the basicity of the pyridine nitrogen, thereby affecting its coordination strength with metal ions. In the context of materials science, this tunability is essential for designing functional materials with desired characteristics.

Unique Structural Features of 4-Phenylpyridine-2,3-dicarboxylic Acid for Academic Investigation

This compound presents a unique combination of structural features that make it a compelling target for academic investigation. The molecule integrates the chelating ability of the 2,3-dicarboxylic acid moiety with the steric and electronic influence of the 4-phenyl group.

The adjacent carboxylic acid groups at the 2 and 3 positions are predisposed to act as a bidentate chelating ligand, forming a stable complex with a metal ion. The phenyl group at the 4-position is expected to exert a significant steric influence, potentially directing the self-assembly of coordination polymers and influencing the final network topology. This steric hindrance could lead to the formation of porous frameworks with specific cavity sizes and shapes, which is a key area of research in the development of materials for gas storage and separation.

From an electronic standpoint, the phenyl group can modulate the electron density of the pyridine ring, which in turn affects the acidity of the carboxylic acid protons and the coordination strength of the nitrogen atom. This electronic tuning can be exploited to fine-tune the properties of the resulting metal complexes, such as their luminescence or catalytic activity.

Research Landscape and Potential Relevance within Ligand Design and Functional Materials Science

While direct research on this compound is not extensively documented, the broader research landscape for related compounds suggests significant potential. The synthesis of coordination polymers from various pyridine dicarboxylic acid isomers has been shown to yield materials with interesting magnetic, luminescent, and catalytic properties. nih.govacs.orgnih.govrsc.org

The adaptability of pyridine-dicarboxylic acid linkers in constructing diverse coordination polymer structures is a recurring theme in the literature. nih.govacs.orgnih.gov By extension, this compound is a promising candidate for the design of novel functional materials. Its unique steric and electronic profile could lead to the formation of MOFs with tailored pore environments, making them suitable for applications in selective gas adsorption or heterogeneous catalysis. Furthermore, the incorporation of the phenyl group could enhance the photoluminescent properties of its metal complexes, opening up possibilities for the development of new sensory materials or light-emitting devices. The exploration of this particular ligand is a logical next step in the systematic investigation of substituted pyridine dicarboxylic acids for the rational design of functional solid-state materials.

Chemical Compounds Mentioned

Structure

3D Structure

属性

分子式 |

C13H9NO4 |

|---|---|

分子量 |

243.21 g/mol |

IUPAC 名称 |

4-phenylpyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-9(8-4-2-1-3-5-8)6-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |

InChI 键 |

WHGQDTVMWHKFSF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C(=O)O |

产品来源 |

United States |

Chemical Reactivity and Functionalization Strategies of 4 Phenylpyridine 2,3 Dicarboxylic Acid

Chemical Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups at the 2- and 3-positions of the pyridine (B92270) ring are the most prominent functional groups and primary sites for chemical modification. Their proximity allows for unique intramolecular reactions, in addition to standard carboxylic acid transformations.

Anhydride (B1165640) Formation and Reactivity

The adjacent positioning of the two carboxylic acid groups in 4-phenylpyridine-2,3-dicarboxylic acid facilitates the formation of a cyclic anhydride upon dehydration. This transformation is a key step in activating the carboxyl groups for subsequent nucleophilic attack.

Synthesis of 4-Phenylpyridine-2,3-dicarboxylic Anhydride: The cyclic anhydride, 4-phenyl-furo[3,4-b]pyridine-5,7-dione, can be synthesized by heating the dicarboxylic acid with a dehydrating agent. Common reagents for this cyclization include acetic anhydride or oxalyl chloride in a suitable solvent like toluene (B28343). guidechem.comchemicalbook.com The reaction proceeds by removing one molecule of water to form the stable five-membered anhydride ring.

Reactivity of the Anhydride: The resulting anhydride is a versatile intermediate, readily undergoing nucleophilic acyl substitution. The strain in the five-membered ring makes the carbonyl carbons highly electrophilic and susceptible to attack by various nucleophiles.

Reaction with nitrogen nucleophiles, such as substituted anilines, demonstrates a temperature-dependent outcome. hilarispublisher.comresearchgate.net

At room temperature in a solvent like glacial acetic acid or toluene, the reaction typically yields 2-(arylcarbamoyl)-4-phenylnicotinic acid derivatives. This occurs through the selective attack of the amine on one of the carbonyl groups, leading to the opening of the anhydride ring. hilarispublisher.comresearchgate.net

Upon heating, the reaction can proceed further to give a mixture of cyclic imides (e.g., 6-(aryl)-4-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones) and nicotinamides. hilarispublisher.comresearchgate.net The imide is formed via dehydration of the initial amide-acid intermediate, while the nicotinamide (B372718) results from decarboxylation.

The reaction with binucleophiles, such as 1,4-phenylenediamine, in acetic acid can lead to the formation of pyrrolopyridine derivatives rather than simple carboxamides. hilarispublisher.comresearchgate.net

| Nucleophile | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Substituted Anilines | Acetic Acid, Room Temperature | Arylcarbamoylpyridinecarboxylic acid | hilarispublisher.comresearchgate.net |

| Substituted Anilines | Acetic Acid, Reflux | Cyclic Imide and Nicotinamide | hilarispublisher.comresearchgate.net |

| 1,4-Phenylenediamine | Acetic Acid, Room Temperature or Reflux | Pyrrolopyridine derivatives | hilarispublisher.com |

Amidation and Esterification Reactions

Beyond the anhydride intermediate, the carboxylic acid groups of this compound can be directly converted into amides and esters through various established methods.

Amidation: Direct amidation can be achieved by reacting the dicarboxylic acid with an amine in the presence of a coupling agent or a catalyst. Modern catalytic systems, such as those based on borane-pyridine complexes or niobium(V) oxide, facilitate the formation of the amide bond by activating the carboxylic acid, often under mild conditions. mdpi.comnih.gov These methods avoid the need for harsh conditions or the pre-formation of highly reactive intermediates like acid chlorides. The reaction can be controlled to produce the diamide (B1670390) or a mixture of mono-amides depending on the stoichiometry of the amine used.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the formation of the diester. masterorganicchemistry.com Alternatively, esters can be synthesized by reacting the pre-formed 4-phenylpyridine-2,3-dicarboxylic anhydride with an alcohol. This reaction is often faster than Fischer esterification and may not require a strong acid catalyst. libretexts.orglibretexts.org

| Transformation | Method | Key Reagents | Reference |

|---|---|---|---|

| Amidation | Direct Catalytic Amidation | Amine, Borane-Pyridine Catalyst | mdpi.comresearchgate.net |

| Esterification | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | masterorganicchemistry.comorganic-chemistry.org |

| Esterification | Via Anhydride | Alcohol | libretexts.orglibretexts.org |

Derivatization of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a site of basicity and nucleophilicity, allowing for derivatization reactions such as N-oxidation.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved by reacting the parent compound with an oxidizing agent like hydrogen peroxide or a peracid, such as 3-chloroperoxybenzoic acid (m-CPBA). ontosight.aichemicalbook.com The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring's C-H bonds. 4-Phenylpyridine N-oxide is a stable, crystalline solid that can serve as an intermediate in further synthetic modifications. ontosight.ai

Modifications on the Phenyl Ring and its Influence on Electronic Structure

C-H Activation and Functionalization: While direct electrophilic substitution on the phenyl ring can be challenging, modern catalytic methods offer pathways for its functionalization. Palladium-catalyzed C-H activation, directed by the pyridine nitrogen, is a powerful strategy for introducing functional groups at the ortho-positions of the phenyl ring in related 2-phenylpyridine (B120327) systems. rsc.org This chelation-assisted strategy can be used to introduce various substituents, including halogens, hydroxyl groups, and cyano groups. rsc.org Although the 4-phenyl substitution pattern presents a different geometric arrangement, similar principles of directed C-H activation could potentially be applied.

Influence on Electronic Structure: The electronic nature of substituents on the phenyl ring has a profound effect on the electronic distribution across the entire this compound molecule. researchgate.netscience.gov

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density of the aromatic system. This can enhance the nucleophilicity of the pyridine nitrogen and affect the acidity of the carboxylic acid protons.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density of the aromatic system. science.gov This makes the pyridine ring more electron-deficient and can increase the acidity of the carboxylic protons.

These electronic perturbations can be quantified through computational methods like Density Functional Theory (DFT), which can model changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential. nih.gov Modifying the phenyl ring provides a mechanism to fine-tune the electronic properties and, consequently, the reactivity and potential applications of the resulting derivatives. researchgate.net

| Compound Name |

|---|

| This compound |

| 4-Phenylpyridine-2,3-dicarboxylic anhydride (4-phenyl-furo[3,4-b]pyridine-5,7-dione) |

| Acetic anhydride |

| Oxalyl chloride |

| Toluene |

| Aniline |

| Glacial acetic acid |

| 2-(Arylcarbamoyl)-4-phenylnicotinic acid |

| 6-(Aryl)-4-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione |

| Nicotinamide |

| 1,4-Phenylenediamine |

| Borane-pyridine |

| Niobium(V) oxide |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Hydrogen peroxide |

| 3-Chloroperoxybenzoic acid (m-CPBA) |

| 4-Phenylpyridine N-oxide |

Coordination Chemistry and Metallosupramolecular Architectures of 4 Phenylpyridine 2,3 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes of 4-Phenylpyridine-2,3-dicarboxylic Acid

Role of Pyridine (B92270) Nitrogen and Carboxylate Oxygen Atoms in Metal Coordination

No published data is available.

Denticity and Chelating Properties of the Dicarboxylic Acid System

No published data is available.

Self-Assembly of Discrete Metal Complexes

Mononuclear and Polynuclear Complex Formation

No published data is available.

Influence of Metal Ions on Coordination Geometry and Nuclearity

No published data is available.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

No published data is available.

Design of One-, Two-, and Three-Dimensional Coordination Networks

The dimensionality of coordination polymers can be controlled by the coordination preferences of the metal ion and the geometry of the organic ligand. Pyridinedicarboxylic acids are excellent ligands for building such networks. For instance, pyridine-2,3-dicarboxylic acid has been used to form one-dimensional polymeric chains with Mn(III) ions, where the ligand coordinates through its nitrogen and one oxygen atom, while bridging carboxylate groups extend the structure. du.ac.ir

Topological Diversity in Metal-Organic Materials

The field of reticular chemistry simplifies complex crystal structures into underlying nets described by their topology, which is crucial for understanding and designing new materials. ucl.ac.uk The use of different pyridinedicarboxylic acid linkers has led to a wide array of topological outcomes. For example, coordination polymers constructed from 4,4′-(pyridine-3,5-diyl)dibenzoic acid have exhibited topologies such as sql (square lattice), hcb (honeycomb), and tfk . acs.org Similarly, frameworks derived from pyridine-3,5-dicarboxylic acid have resulted in 3D microporous structures with pcu (primitive cubic) topology and 2D layers with a (4,4)-grid network. rsc.org In some cases, the combination of metal ions and specific pyridinedicarboxylate linkers has even produced entirely new topological types. rsc.org

Given this precedent, this compound is a promising candidate for generating novel topological frameworks. The connectivity of the ligand (potentially acting as a 3-connecting node) combined with the coordination number of the chosen metal ion and the steric influence of the phenyl group would dictate the final network topology. The flexibility of the phenyl group's rotation relative to the pyridine ring could also allow for the formation of diverse and potentially unprecedented structural architectures. nih.gov

Strategies for Enhancing Porosity and Structural Stability in MOFs

A primary challenge in the design of Metal-Organic Frameworks (MOFs) is ensuring their structural integrity, particularly upon removal of guest solvent molecules and in the presence of water. semanticscholar.orgnih.gov Several strategies are employed to enhance MOF stability, including the use of rigid ligands and the formation of strong metal-ligand coordination bonds, often achieved with high-valent metal ions like Cr(III), Zr(IV), or Fe(III). nih.govmdpi.com

The rigid aromatic backbone of this compound would be expected to contribute positively to framework robustness. Furthermore, strategic placement of functional groups can improve stability. mdpi.com The phenyl group in this ligand could enhance the stability of a resulting MOF in several ways. Its bulkiness could sterically protect the coordination nodes from attack by solvent molecules. Additionally, the hydrophobic nature of the phenyl rings could create more hydrophobic pores, which is a known strategy for improving the water stability of MOFs. nih.govmdpi.com The formation of interpenetrated or self-penetrated networks, where multiple frameworks are intertwined, is another successful method for enhancing the stability of porous materials. nih.govrsc.org

Supramolecular Interactions in Crystal Engineering

Crystal engineering is the design of solid-state structures based on an understanding of intermolecular interactions. ias.ac.in For this compound, a combination of strong and weak non-covalent forces would be expected to govern its molecular self-assembly and the packing of its metal complexes.

Hydrogen Bonding Networks

Hydrogen bonds are among the most powerful tools in supramolecular chemistry for directing crystal packing. The two carboxylic acid groups and the pyridine nitrogen of this compound are excellent hydrogen bond donors and acceptors. In the absence of metal ions, such molecules typically form extensive hydrogen-bonding networks. For example, 1-benzofuran-2,3-dicarboxylic acid, a structural analogue, forms one-dimensional chains via intermolecular hydrogen bonds. nih.gov In its co-crystals with bases like pyridine, proton transfer occurs, leading to strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. nih.gov

Pi-Stacking Interactions Involving Pyridine and Phenyl Moieties

Pi-stacking is a crucial non-covalent interaction that governs the assembly of aromatic molecules. libretexts.orgmdpi.comnih.gov This interaction is particularly relevant for this compound, which contains both a pyridine and a phenyl ring. These aromatic systems can interact with each other within the same molecule or between adjacent molecules, leading to specific packing arrangements. In the crystal structures of related coordination polymers, π-π stacking interactions between pyridine rings or other aromatic components are frequently observed, often linking lower-dimensional motifs into higher-dimensional supramolecular networks. du.ac.iracs.org For example, centroid-to-centroid distances of 3.6 to 3.8 Å are typical for such interactions. du.ac.ir The presence of two distinct aromatic moieties in this compound could lead to complex and cooperative stacking arrangements, significantly influencing the solid-state properties of the resulting materials. rsc.orgrsc.org

Table 1: Examples of Non-Covalent Interaction Distances in a Mn(III) Coordination Polymer with the Related Ligand Pyridine-2,3-dicarboxylic acid du.ac.ir

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

|---|---|---|

| π–π Stacking | Cg4···Cg5 | 3.607 |

| π–π Stacking | Cg4···Cg5 | 3.721 |

| C−H···π | C−H···Cg | 2.941 |

| C=O···π | C=O···Cg | 2.943 |

Cg refers to the centroid of an aromatic ring.

Non-Covalent Interactions Governing Solid-State Architectures

The final solid-state architecture of a crystalline material is determined by the synergistic interplay of all possible non-covalent interactions. ias.ac.inias.ac.inmdpi.com For this compound and its derivatives, the crystal packing will be a result of the balance between strong hydrogen bonds, π-π stacking, and weaker interactions such as C-H···π, C-H···O, and ion pairing. du.ac.irnih.gov Theoretical methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (AIM) are valuable tools for analyzing and quantifying the strength and nature of these diverse interactions. researchgate.net The complex interplay of these forces makes precise structure prediction challenging but also provides rich opportunities for creating diverse and functional solid-state materials from a single molecular building block like this compound. nih.gov

Catalytic Applications of 4 Phenylpyridine 2,3 Dicarboxylic Acid and Its Metal Complexes

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from phenylpyridine carboxylic acid ligands have demonstrated significant potential in mediating challenging chemical reactions. The ligand framework not only stabilizes the metal center but also plays an active role in the catalytic cycle, influencing substrate binding, activation, and product release. Research has focused on leveraging these properties for both photocatalytic and oxidative processes. While direct studies on 4-phenylpyridine-2,3-dicarboxylic acid are emerging, extensive research on its isomers and related derivatives provides a strong foundation for understanding its catalytic potential.

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical goal in sustainable chemistry. Metal complexes incorporating phenylpyridine carboxylic acid derivatives have been investigated as photocatalysts for this transformation. These systems typically operate by absorbing light to generate an excited state with sufficient energy to drive the multi-electron reduction of CO2.

A notable example involves a gadolinium(III) coordination polymer constructed using an isomer, 6-phenylpyridine-2-carboxylic acid. bcrec.id This complex has shown promising activity in the photocatalytic reduction of CO2 to carbon monoxide (CO). bcrec.id When employed as a catalyst, the yield of CO was observed to increase over time, demonstrating the complex's stability and sustained activity under photocatalytic conditions. The yield of CO progressed from 18.2 µmol/g in the first hour to 60.3 µmol/g after three hours of reaction. bcrec.id The general mechanism in such systems involves a photosensitizer that absorbs light, an electron donor, and the catalyst complex that facilitates the reduction of CO2. nih.gov The development of efficient catalysts for CO2 reduction is a key area of research aimed at addressing environmental and energy challenges. nih.gov

Table 1: Photocatalytic CO2 Reduction using a Gd(III) Complex with 6-Phenylpyridine-2-carboxylic Acid

| Reaction Time (hours) | CO Yield (µmol/g) |

| 1 | 18.2 |

| 3 | 60.3 |

Data sourced from a study on a Gd(III) coordination polymer with 6-phenylpyridine-2-carboxylic acid, an isomer of the title compound. bcrec.id

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes of phenylpyridine carboxylic acids have been successfully employed as catalysts for such reactions, often utilizing environmentally benign oxidants like molecular oxygen.

For instance, a trinuclear Zinc(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to be an effective catalyst for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). semanticscholar.org The study demonstrated that the complex significantly enhances the reaction rate compared to the uncatalyzed process. Under 0.5 MPa of O2 at 90 °C, the catalyst achieved a 78.2% conversion of benzyl alcohol with a 50.8% yield of benzaldehyde within three hours. semanticscholar.org In contrast, the blank reaction without the catalyst showed only a 12.5% conversion after four hours. semanticscholar.org This highlights the crucial role of the metal-ligand framework in activating the substrate and facilitating the oxidation process. The efficiency of such catalysts is often dependent on reaction parameters, including time, temperature, and oxygen pressure. semanticscholar.org

Table 2: Catalytic Oxidation of Benzyl Alcohol with a Trinuclear Zn(II) Complex

| Catalyst | Reaction Time (h) | Conversion (%) | Benzaldehyde Yield (%) |

| Blank (No Catalyst) | 4 | 12.5 | 2.5 |

| Zn(II) Complex | 0.5 | 7.7 | 7.6 |

| Zn(II) Complex | 1 | 20.4 | 20.2 |

| Zn(II) Complex | 2 | 42.2 | 41.8 |

| Zn(II) Complex | 3 | 78.2 | 50.8 |

| Zn(II) Complex | 4 | 96.3 | 19.3 |

Data sourced from a study on a trinuclear Zn(II) complex with 6-phenylpyridine-2-carboxylic acid. semanticscholar.org

The catalytic performance of complexes derived from pyridine-dicarboxylic acids is intrinsically linked to the identity of the metal center and the specific coordination environment created by the ligand. nih.gov The choice of metal ion (e.g., Mn, Co, Ni, Cu, Zn) dictates the available oxidation states, redox potentials, and preferred coordination geometries, which are all critical factors in catalysis. nih.govacs.org

The ligand itself, this compound, is not a passive scaffold. Its electronic properties, steric bulk, and conformational flexibility influence the accessibility of the metal center to substrates. The pyridine (B92270) nitrogen and the two carboxylate oxygens can coordinate to a metal in various modes, leading to the formation of mononuclear complexes or extended coordination polymers. nih.govacs.org This structural diversity allows for fine-tuning of the catalyst's properties. For example, in photocatalytic CO2 reduction, the ligand can be engineered to improve light absorption or to facilitate electron transfer to the CO2 molecule. researchgate.net In oxidation catalysis, the ligand environment can modulate the redox potential of the metal center, making it a more effective oxidant or helping to stabilize key catalytic intermediates. nih.gov

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysis can be broadly classified into two paradigms: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. rsc.org Both approaches have distinct advantages and disadvantages. rsc.org

Homogeneous catalysis using discrete, soluble metal complexes of this compound offers high activity and selectivity due to the well-defined nature of the active sites. rsc.org Every metal center is theoretically available for catalysis, leading to efficient reactions under mild conditions. However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive catalyst. rsc.org

Heterogeneous catalysis provides a solution to the separation problem. By immobilizing the metal complexes onto a solid support (e.g., silica, polymers), a heterogeneous catalyst can be created. nih.gov These catalysts are easily recovered by simple filtration and can be reused multiple times, making the process more economical and sustainable. nih.gov Coordination polymers or metal-organic frameworks (MOFs) built from this compound are inherently heterogeneous catalysts. While these materials are stable and recyclable, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, where reactants have restricted access to the active sites within the solid matrix. rsc.org The ideal catalyst often seeks to combine the high activity of homogeneous systems with the stability and recyclability of heterogeneous ones. rsc.org

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient systems. The catalytic cycle for a given transformation outlines the series of elementary steps involving the catalyst and reactants, including the formation of the active catalytic species.

In the context of oxidation reactions , such as the oxidation of benzyl alcohol, the mechanism often involves the initial coordination of the alcohol to the metal center. nih.gov This is followed by a deprotonation step to form a metal-alkoxide intermediate. The rate-determining step is frequently the subsequent β-hydride elimination, which generates the aldehyde product and a metal-hydride species. nih.gov The catalyst is then regenerated, typically by reaction with an oxidant like O2, completing the cycle. The precise nature of the active species and the stability of intermediates are dictated by the metal and the this compound ligand.

For photocatalytic CO2 reduction , the mechanism is initiated by the absorption of light, promoting the catalyst to an electronically excited state. nih.gov This excited state is a more potent reducing agent and can be quenched either reductively or oxidatively. In a typical reductive quenching cycle, the excited catalyst accepts an electron from a sacrificial electron donor. This reduced catalyst is now electron-rich enough to transfer an electron to a CO2 molecule, activating it for further reduction and eventual conversion to products like CO or formic acid. nih.govnih.gov The catalytic cycle involves multiple single-electron transfer steps and the formation of various radical intermediates. mdpi.com

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

X-ray Diffraction Techniques (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 4-Phenylpyridine-2,3-dicarboxylic acid, both single-crystal and powder XRD techniques provide critical structural information.

Single-Crystal X-ray Diffraction: This technique, when a suitable single crystal can be grown, provides the most precise and unambiguous structural data. It would determine the exact bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds between the carboxylic acid groups and potential π-π stacking interactions involving the phenyl and pyridine (B92270) rings. ijcm.irmdpi.com This information is fundamental for crystal engineering and designing metal-organic frameworks (MOFs). nih.govjyu.fi

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a microcrystalline powder sample. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. This is essential for confirming the identity and phase purity of a bulk-synthesized sample of this compound, ensuring it is free from crystalline impurities or different polymorphic forms. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |

| Calculated Density | In g/cm³ |

| Hydrogen Bonding | Identification of donor-acceptor distances and geometry |

| π-π Stacking | Centroid-to-centroid distances and ring offset |

Spectroscopic Methods for Molecular Structure and Bonding Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing insights into its functional groups, bonding, and electronic properties.

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to the vibrations of its constituent parts. The carboxylic acid groups, in particular, have highly distinctive absorptions. The presence of a very broad O-H stretching band, typically centered around 3000 cm⁻¹, is indicative of strong hydrogen bonding between carboxylic acid dimers in the solid state.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (Dimer) | O–H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C–H | C–H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong, Sharp |

| Aromatic Ring (Pyridine, Phenyl) | C=C & C=N stretch | 1620 - 1450 | Medium-Strong |

| Carboxylic Acid | C–O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid (Dimer) | O–H bend (out-of-plane) | 950 - 910 | Broad, Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of a molecule in solution. Both ¹H and ¹³C NMR would be used to confirm the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The protons on the phenyl and pyridine rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (splitting) between adjacent protons would help assign the signals to specific positions on the rings. The acidic protons of the two carboxyl groups would likely appear as a single, broad signal at a downfield chemical shift (δ > 10 ppm), which would disappear upon adding a drop of D₂O to the sample.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the carboxylic acid groups (C=O) are characteristically found far downfield (δ 160-180 ppm). The aromatic carbons of the phenyl and pyridine rings would produce a cluster of signals in the δ 120-150 ppm range.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the spectrum is expected to be dominated by intense absorption bands below 350 nm. These absorptions arise from π→π* electronic transitions within the conjugated aromatic system composed of the phenyl and pyridine rings. nih.gov The presence of the nitrogen atom's lone pair of electrons may also give rise to a weaker n→π* transition. rsc.org This technique is also highly effective for studying the formation of metal complexes, as coordination to a metal ion often causes a shift in the absorption bands (a chromic shift) of the ligand. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₃H₉NO₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by matching the experimental exact mass to the calculated value of 243.0532 Da.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺˙) at m/z = 243. Subsequent fragmentation would likely involve the sequential loss of neutral molecules such as water (H₂O, loss of 18 Da), carbon monoxide (CO, loss of 28 Da), and carbon dioxide (CO₂, loss of 44 Da) from the dicarboxylic acid moieties.

Thermogravimetric Analysis for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for evaluating the thermal stability of this compound. The TGA curve would show the temperature at which the compound begins to decompose. For this molecule, decomposition would likely proceed via decarboxylation (loss of CO₂), and the TGA would quantify the mass loss at each stage, allowing for correlation with the proposed decomposition pathway. When used as a ligand in MOFs, TGA is critical for determining the thermal stability of the resulting framework and identifying the temperature at which coordinated solvent molecules are lost before the framework itself collapses. rsc.orgmdpi.com

Table 3: Predicted Thermal Decomposition Events from TGA

| Temperature Range (°C) | Process | Expected Mass Loss (%) |

| > 200 - 350 | Initial Decarboxylation (Loss of 1st CO₂) | ~18.1% |

| > 350 - 500 | Second Decarboxylation (Loss of 2nd CO₂) | ~18.1% |

| > 500 | Decomposition of organic backbone | Further mass loss |

Theoretical and Computational Chemistry of 4 Phenylpyridine 2,3 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular shape, and energy, which dictate the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like 4-Phenylpyridine-2,3-dicarboxylic acid, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining its ground state properties.

Studies on related pyridine (B92270) dicarboxylic acids have utilized DFT with the 6-311G(d,p) basis set to analyze molecular and electronic properties. electrochemsci.org These calculations help in understanding corrosion inhibition capabilities by evaluating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η). electrochemsci.org

For instance, in a comparative study of pyridine dicarboxylic acid isomers, 2,3-pyridinedicarboxylic acid was identified as a potentially effective corrosion inhibitor based on its calculated quantum chemical parameters. electrochemsci.org This suggests that the 2,3-dicarboxylic acid arrangement in the title compound would significantly influence its electronic properties and potential applications. DFT calculations would elucidate the electron density distribution, showing electron-rich regions around the nitrogen atom and the carboxylic oxygen atoms, and identifying potential sites for electrophilic attack. The phenyl substituent at the 4-position would further modulate this electron distribution through resonance and inductive effects.

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acid Isomers

| Parameter | 2,3-PDC | 2,4-PDC | 2,5-PDC | 2,6-PDC |

|---|---|---|---|---|

| EHOMO (eV) | -11.95 | -12.11 | -12.01 | -12.22 |

| ELUMO (eV) | -5.79 | -5.61 | -5.67 | -5.62 |

| Energy Gap (ΔE) (eV) | 6.16 | 6.50 | 6.34 | 6.60 |

| Ionization Potential (I) (eV) | 11.95 | 12.11 | 12.01 | 12.22 |

| Electron Affinity (A) (eV) | 5.79 | 5.61 | 5.67 | 5.62 |

| Electronegativity (χ) (eV) | 8.87 | 8.86 | 8.84 | 8.92 |

| Global Hardness (η) (eV) | 3.08 | 3.25 | 3.17 | 3.30 |

| Electrophilicity (ω) (eV) | 6.28 | 5.96 | 6.11 | 6.01 |

Data synthesized from a DFT study on pyridine dicarboxylic acids (PDC) and is intended to be illustrative for the this compound system. electrochemsci.org

Hartree-Fock (HF) theory is another cornerstone of ab initio quantum chemistry, providing a foundational method for approximating the wavefunction and energy of a quantum many-body system. While often less accurate than DFT for electronic properties due to the neglect of electron correlation, HF is a valuable tool for conformational analysis and studying molecular geometries.

For molecules with rotational freedom, such as the phenyl-pyridine linkage in this compound, HF calculations can be used to map the potential energy surface as a function of the dihedral angle between the two rings. karatekin.edu.trresearchgate.net These calculations reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). researchgate.net Studies on 4-phenylpyridine have shown that HF methods, often used in conjunction with DFT, can effectively calculate torsional barriers and equilibrium dihedral angles. karatekin.edu.trresearchgate.net The presence of bulky carboxylic acid groups at the 2 and 3 positions would introduce significant steric hindrance, which HF methods can model to predict a more twisted ground-state conformation compared to unsubstituted 4-phenylpyridine.

Torsional Barriers and Conformational Dynamics of the Phenyl-Pyridine Linkage

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the phenyl and pyridine rings. The dynamics of this rotation are governed by a balance of two primary factors:

π-electronic conjugation: This favors a coplanar arrangement of the rings to maximize the delocalization of π-electrons between the two aromatic systems.

Steric repulsion: This favors a non-planar (twisted) structure to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring. karatekin.edu.tr

In the case of this compound, the steric hindrance would be substantial due to the presence of the carboxylic acid group at the 3-position. Computational studies on 4-phenylpyridine using both HF and DFT (B3LYP) methods with a 6-31++G(d,p) basis set have been performed to calculate these torsional barriers. karatekin.edu.trresearchgate.net For 4-phenylpyridine itself, the torsional barrier is relatively low, but for the dicarboxylic acid derivative, this barrier is expected to be significantly higher. The calculations would involve systematically rotating the phenyl ring relative to the pyridine ring and calculating the energy at each step to generate a rotational energy profile. This profile would reveal the energy of the planar transition state and the non-planar ground state, the difference being the torsional barrier.

Table 2: Calculated Torsional Barrier Data for Phenylpyridine Isomers

| Molecule | Method | Equilibrium Dihedral Angle (°) | Torsional Barrier (kcal/mol) |

|---|---|---|---|

| 4-Phenylpyridine | HF | 40.2 | 1.8 |

| 4-Phenylpyridine | B3LYP | 32.5 | 0.9 |

This data for the parent 4-phenylpyridine highlights the typical values obtained from computational studies. The barriers for this compound are expected to be different due to the influence of the carboxylic acid groups. karatekin.edu.trresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. schrodinger.com These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. The calculated magnetic shielding tensors are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). For this compound, predictions would show distinct signals for the protons and carbons of the phenyl and pyridine rings, as well as the carboxylic acid groups. The predicted shifts would be sensitive to the molecule's conformation, particularly the dihedral angle between the rings.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT and HF. semanticscholar.org These calculations provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend, N-H stretch if protonated). For the title compound, strong absorption bands would be predicted for the carboxylic acid O-H and C=O stretching modes, as well as characteristic peaks for the aromatic ring vibrations. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). tandfonline.com The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the λmax and intensity of absorption bands. For this compound, the UV-Vis spectrum is expected to show intense π → π* transitions associated with the conjugated aromatic system. semanticscholar.org The position of these bands would be influenced by the planarity of the molecule and the electronic nature of the substituents.

Modeling of Metal-Ligand Interactions and Coordination Behavior

The presence of two carboxylic acid groups and a pyridine nitrogen atom makes this compound an excellent candidate as a chelating ligand in coordination chemistry. du.ac.ir Computational modeling can provide significant insights into its interaction with metal ions.

DFT calculations can be used to:

Determine Coordination Modes: Pyridine-2,3-dicarboxylic acid is known to act as a flexible and versatile ligand, capable of various coordination modes, including acting as a bidentate ligand through a carboxylate oxygen and the pyridine nitrogen. du.ac.ir Computational models can explore the relative stability of different coordination geometries (e.g., bidentate, tridentate) of this compound with various metal centers.

Calculate Binding Energies: The strength of the metal-ligand bond can be quantified by calculating the binding energy. This helps in predicting the stability of the resulting metal complexes.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bond, including the extent of charge transfer and orbital interactions.

Modeling studies on similar pyridine-dicarboxylate ligands have shown that the stereoelectronic requirements of the central metal ion and factors like pH and solvent play a crucial role in determining the final coordination environment. electrochemsci.org

Computational Insights into Reaction Mechanisms and Catalytic Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. rsc.org While specific catalytic applications of this compound are not widely reported, its structure suggests potential roles in catalysis, either as a ligand in metal-catalyzed reactions or as an organocatalyst.

If this molecule were involved in a reaction, computational studies would typically involve:

Mapping the Potential Energy Surface: This involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the reaction pathway. nih.gov

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. nih.gov

Investigating Reaction Dynamics: For more complex reactions, ab initio molecular dynamics simulations can be used to study the time-evolution of the system and reveal dynamic effects that are not apparent from static calculations. researchgate.net

These computational approaches provide a molecular-level understanding of how reactions proceed, which is crucial for the rational design of new catalysts and the optimization of reaction conditions. rsc.org

Emerging Research Avenues and Future Perspectives for 4 Phenylpyridine 2,3 Dicarboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of polysubstituted pyridine (B92270) derivatives remains a focal point of organic chemistry. Traditional methods for producing pyridine dicarboxylic acids often rely on harsh oxidation of quinoline (B57606) precursors, which can lead to low yields and significant acidic waste. Future research is geared towards developing more efficient and environmentally benign synthetic routes.

Novel pathways for 4-Phenylpyridine-2,3-dicarboxylic acid are expected to leverage modern synthetic methodologies such as:

Multicomponent Reactions: Domino reactions that form the substituted pyridine ring in a single step from simpler, readily available precursors would represent a significant improvement in efficiency.

C-H Activation: Direct functionalization of a pre-formed 4-phenylpyridine core by introducing carboxylic acid groups via transition-metal-catalyzed C-H activation could shorten synthetic sequences and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

A key goal is the development of sustainable synthesis protocols that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. The development of renewable rigid building blocks, such as pyridine dicarboxylic acids, is crucial for the transition toward sustainable and circular materials. wur.nl

Design of Advanced Functional Materials Beyond MOFs (e.g., Sensing, Separation)

While pyridine dicarboxylic acids are well-known ligands for constructing Metal-Organic Frameworks (MOFs), the unique structure of this compound makes it a candidate for advanced materials in its own right, particularly in sensing and separation technologies. researchgate.net The photoluminescent properties of coordination polymers derived from similar ligands suggest that materials incorporating this molecule could serve as fluorescent sensors. researchgate.netmdpi.com

Future applications could include:

Chemosensors: The defined spatial arrangement of the nitrogen and oxygen atoms can act as a selective binding site for specific metal ions or small molecules. Binding events could trigger a measurable optical or electrochemical response. MOFs based on related ligands have already shown promise in the selective detection of ions like Pb²⁺, Ca²⁺, or Co²⁺. researchgate.net

Separation Membranes: Incorporating this rigid molecule into a polymer matrix could enhance the mechanical and thermal stability of membranes. The specific chemical functionalities could introduce selective transport properties, allowing for the separation of gases or ions.

Photocatalysis: Materials derived from functional organic ligands can exhibit photocatalytic activity. For instance, certain MOFs have demonstrated the ability to degrade organic dyes like rhodamine B under UV irradiation, an area where this compound-based materials could also be explored. rsc.org

Integration into Hybrid Organic-Inorganic Architectures

Organic-inorganic hybrid materials combine the properties of both components, offering synergistic functionalities not achievable with either material alone. nih.govnih.gov These materials are broadly classified based on the nature of the interaction between the organic and inorganic phases: Class I involves weak interactions like van der Waals or hydrogen bonds, while Class II features strong covalent or ionic-covalent bonds. nih.gov

This compound is an ideal organic building block for creating Class II hybrid materials. mdpi.commdpi.com

The carboxylic acid groups can form robust chemical bonds with inorganic components such as metal oxide clusters, silica, or titania nanoparticles.

The rigid phenylpyridine core can impart structural integrity, thermal stability, and specific electronic or photophysical properties to the resulting hybrid material.

These hybrids have potential applications in catalysis, self-cleaning coatings, and the development of sensors for volatile organic compounds. mdpi.com The ability to tailor the organic linker allows for fine-tuning the properties of the final material for specific, high-performance applications. mdpi.com

Development of Derivatized Ligands with Tailored Electronic and Steric Properties

The functional properties of this compound can be precisely tuned through chemical derivatization. By modifying the phenyl ring or the pyridine core, researchers can systematically alter the molecule's electronic and steric characteristics to suit specific applications. The selection of suitable organic ligands is a crucial factor that influences the final structures and properties of coordination polymers. mdpi.com

Potential derivatization strategies include adding substituents to the phenyl group. The electronic effects of these substituents can modulate the acidity of the carboxyl groups and the basicity of the pyridine nitrogen, which in turn affects their coordination behavior and the properties of the resulting materials.

| Substituent (on Phenyl Ring) | Electronic Effect | Potential Impact on Properties | Potential Application Area |

| Methoxy (-OCH₃) | Electron-Donating | Increases electron density on the pyridine ring; may enhance luminescence. | Luminescent materials, sensors |

| Nitro (-NO₂) | Electron-Withdrawing | Increases acidity of carboxylic groups; alters metal-binding affinity. | Catalysis, electronic materials |

| Fluoro (-F) | Electron-Withdrawing | Can promote specific intermolecular interactions (e.g., hydrogen bonding). | Crystal engineering, pharmaceuticals |

| Amino (-NH₂) | Electron-Donating | Provides an additional site for chemical reaction or hydrogen bonding. | Drug discovery, functional polymers |

Such tailored ligands are foundational to the rational design of materials with predictable structures and desired functions, from pharmaceuticals to magnetic materials. mdpi.comnih.gov

Potential in Molecular Recognition and Self-Healing Materials

The unique structural features of this compound open up forward-looking applications in the fields of supramolecular chemistry and smart materials.

Molecular Recognition: The adjacent carboxylic acid groups create a well-defined hydrogen-bonding site. This pre-organized cleft can selectively bind with complementary molecules, a principle central to molecular recognition and the design of synthetic receptors. ijacskros.com This capability is crucial for developing sensors, separation agents, and systems that mimic biological processes. The use of substituted pyridine and dicarboxylic acid-based supramolecular synthons has been explored to design and develop molecular solids with potential applications. mdpi.comresearchgate.net

Self-Healing Materials: Intrinsic self-healing polymers can repair damage autonomously through reversible chemical bonds or supramolecular interactions. nih.govresearchgate.net this compound can be incorporated into polymer chains to introduce multiple reversible cross-linking points. The hydrogen bonding between carboxylic acid groups, metal-ligand coordination involving the pyridine nitrogen, and π-π stacking interactions from the aromatic rings can all contribute to a robust, self-healing network. nih.govmdpi.commdpi.com These interactions, when broken by mechanical damage, can reform under specific stimuli (like heat) or even autonomously at room temperature, restoring the material's integrity. nih.gov

Interdisciplinary Research with Other Fields of Chemical Science

The versatility of the this compound scaffold makes it a valuable platform for interdisciplinary research, bridging materials science with other chemical disciplines.

Medicinal Chemistry: Pyridine carboxylic acid isomers are foundational scaffolds in a vast number of drugs. nih.gov The unique geometry and functionality of this compound make it an attractive starting point for designing novel enzyme inhibitors, where the carboxylic acids can interact with active sites in proteins. Its derivatives could be explored for neurotropic or other biological activities. researchgate.netresearchgate.net

Agrochemicals: Phenylpyridine moieties are present in some modern herbicides. mdpi.com Research into derivatives of this compound could lead to the discovery of new, effective agrochemicals.

Polymer Chemistry: As a rigid, difunctional monomer, this compound can be used to synthesize high-performance polyesters and polyamides. The aromatic nature of the backbone would likely result in polymers with high thermal stability and mechanical strength, suitable for engineering applications.

The continued exploration of this molecule and its derivatives promises to yield not only fundamental chemical insights but also a host of practical applications across a wide spectrum of scientific fields.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylpyridine-2,3-dicarboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyridine precursors with phenyl-containing reagents under acidic or catalytic conditions. For purification, nanofiltration at pH 4.5–10 has been demonstrated to enhance purity by selectively removing unreacted intermediates and side products. Membrane selection (e.g., polyamide-based) and temperature control (20–40°C) are critical for optimizing yield and minimizing degradation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Essential for determining crystal structure and coordination modes in metal-organic frameworks (MOFs) .

- Nuclear Magnetic Resonance (NMR) : and NMR in deuterated solvents (e.g., MeOD) confirm molecular structure and substituent positions .

- Infrared (IR) Spectroscopy : Identifies carboxylate and aromatic C-H stretching vibrations (e.g., 1680–1720 cm for carboxylic groups) .

Q. What safety precautions are advised given limited toxicity data?

- Methodological Answer : Due to insufficient acute toxicity data, handle using standard protocols for hazardous organics:

- Use fume hoods and personal protective equipment (PPE).

- Assess risks via Quantitative Structure-Activity Relationship (QSAR) modeling for preliminary toxicity predictions .

- Avoid prolonged skin contact; implement spill containment measures .

Advanced Research Questions

Q. How do hydroxyl or methoxy substituents on the phenyl ring influence the compound’s coordination behavior in MOFs?

- Methodological Answer : Substituents like -OH or -OCH alter electron density and steric effects, impacting ligand-metal binding. For example:

- Hydroxyl groups enhance coordination to lanthanides (e.g., Nd) via chelation, forming 2D or 3D networks .

- Methoxy groups reduce solubility in polar solvents, requiring hydrothermal synthesis (120–180°C) for MOF crystallization. Compare XRD data of substituted vs. unsubstituted derivatives to analyze structural changes .

Q. What strategies resolve contradictions in reported coordination modes of this ligand with lanthanide ions?

- Methodological Answer : Discrepancies arise from reaction conditions (e.g., metal salt vs. oxide precursors). To reconcile

- Systematically vary metal-to-ligand ratios (1:1 to 1:3) and characterize products via XRD and electron paramagnetic resonance (EPR).

- For Nd, oxide precursors yield 2D grids, while nitrate salts produce 3D microporous structures due to counterion effects .

Q. How does pH adjustment during nanofiltration impact the yield and purity in large-scale synthesis?

- Methodological Answer : At pH < 4.5, protonation of carboxylate groups reduces membrane rejection efficiency, increasing impurity retention. At pH > 10, ligand degradation may occur. Optimal pH 6–8 balances charge repulsion and stability, achieving >90% purity in process streams .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。